molecular formula C11H18N4O B12637056 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine

Katalognummer: B12637056
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: YCLAQDWHZQYBNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that features a morpholine ring substituted with two methyl groups and a pyrimidine ring substituted with a methyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine can be achieved through a Mannich reaction. This involves the reaction of a pyrimidine derivative with formaldehyde and 2,6-dimethylmorpholine under reflux conditions. The reaction typically proceeds at elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Mannich reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or morpholine groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the morpholine or pyrimidine rings.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other morpholine and pyrimidine derivatives, such as:

Uniqueness

2-(2,6-Dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

2-(2,6-dimethylmorpholin-4-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C11H18N4O/c1-7-4-10(12)14-11(13-7)15-5-8(2)16-9(3)6-15/h4,8-9H,5-6H2,1-3H3,(H2,12,13,14)

InChI-Schlüssel

YCLAQDWHZQYBNP-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CC(O1)C)C2=NC(=CC(=N2)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.